molecular formula C17H14N2O3 B3046008 2-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1179360-16-7

2-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No. B3046008
Key on ui cas rn: 1179360-16-7
M. Wt: 294.3 g/mol
InChI Key: JHSORUOJVMPRJI-UHFFFAOYSA-N
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Patent
US05801170

Procedure details

The title compound was prepared from 3-(4-bromophenyl)-5-methyl-1,2,4-oxadiazole (1 g) and 4-borono-3-methylbenzoic acid (D74, 0.75 g) as a white solid (0.3 g, 24%) by the method described in Description 15.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:12]=[C:11]([CH3:13])[O:10][N:9]=2)=[CH:4][CH:3]=1.B([C:17]1[CH:25]=[CH:24][C:20]([C:21]([OH:23])=[O:22])=[CH:19][C:18]=1[CH3:26])(O)O>>[CH3:26][C:18]1[CH:19]=[C:20]([C:21]([OH:23])=[O:22])[CH:24]=[CH:25][C:17]=1[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:12]=[C:11]([CH3:13])[O:10][N:9]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=NOC(=N1)C
Name
Quantity
0.75 g
Type
reactant
Smiles
B(O)(O)C1=C(C=C(C(=O)O)C=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC(=C1)C(=O)O)C1=CC=C(C=C1)C1=NOC(=N1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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